

A Technical Guide to Conivaptan-d4: Properties, Analysis, and Mechanism of Action

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Compound of Interest

Compound Name: Conivaptan-d4

Cat. No.: B15558148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Conivaptan-d4**, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document details its molecular properties, provides a comprehensive experimental protocol for its use as an internal standard in bioanalytical assays, and illustrates the signaling pathways central to the therapeutic action of its parent compound.

Core Molecular Data

Quantitative data for **Conivaptan-d4** and its unlabeled counterpart are summarized below. The inclusion of deuterium atoms in **Conivaptan-d4** increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Conivaptan	C ₃₂ H ₂₆ N ₄ O ₂	498.6	210101-16-9[1]
Conivaptan-d4	C ₃₂ H ₂₂ D ₄ N ₄ O ₂	502.61[2]	1129433-63-1[2]
Conivaptan Hydrochloride	C ₃₂ H ₂₆ N ₄ O ₂ · HCl	535.04[3][4][5][6]	168626-94-6[5]

Bioanalytical Application: Quantification of Conivaptan

Conivaptan-d4 is primarily utilized as an internal standard for the accurate quantification of Conivaptan in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1] Its chemical properties are nearly identical to Conivaptan, ensuring similar behavior during sample extraction and chromatographic separation, while its different mass allows for precise measurement.^[1]

Experimental Protocol: LC-MS/MS Quantification of Conivaptan in Human Plasma

This section details a validated method for the determination of Conivaptan in human plasma, employing **Conivaptan-d4** as an internal standard.^{[1][4]}

1. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma, add a working solution of **Conivaptan-d4** (internal standard).
- Add acetonitrile to precipitate plasma proteins.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

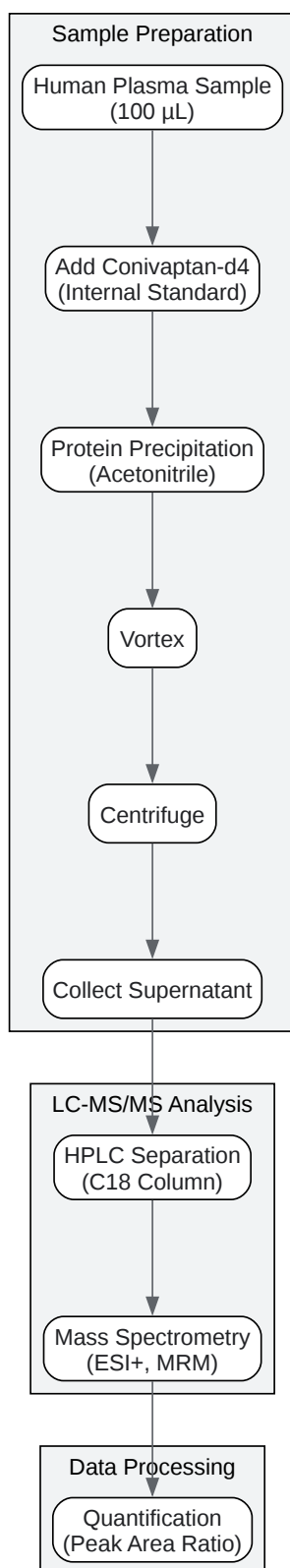
- HPLC System: A standard high-performance liquid chromatography system.
- Column: Grace Alltima HP C18 reverse-phase column (5 µm, 2.1 x 50 mm).^{[1][4]}
- Mobile Phase:
 - A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9).^{[1][4]}

- B: Acetonitrile–water (9:1) containing 0.1% formic acid and 5 mM ammonium formate.[\[1\]](#)[\[4\]](#)
- Elution: Gradient elution.[\[1\]](#)[\[4\]](#)
- Flow Rate: 0.2 mL/min.[\[7\]](#)
- Total Run Time: 4 minutes.[\[1\]](#)[\[4\]](#)

3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive-mode electrospray ionization (ESI).[\[1\]](#)[\[4\]](#)
- Detection: Multiple reaction monitoring (MRM).[\[1\]](#)[\[4\]](#)
- MRM Transitions:
 - Conivaptan: Precursor Ion (m/z) 499.2 → Product Ions (m/z) 300.2 and 181.2.[\[7\]](#)
 - **Conivaptan-d4** (Internal Standard): Monitor the appropriate mass shift corresponding to the deuterium labeling.

Experimental Workflow



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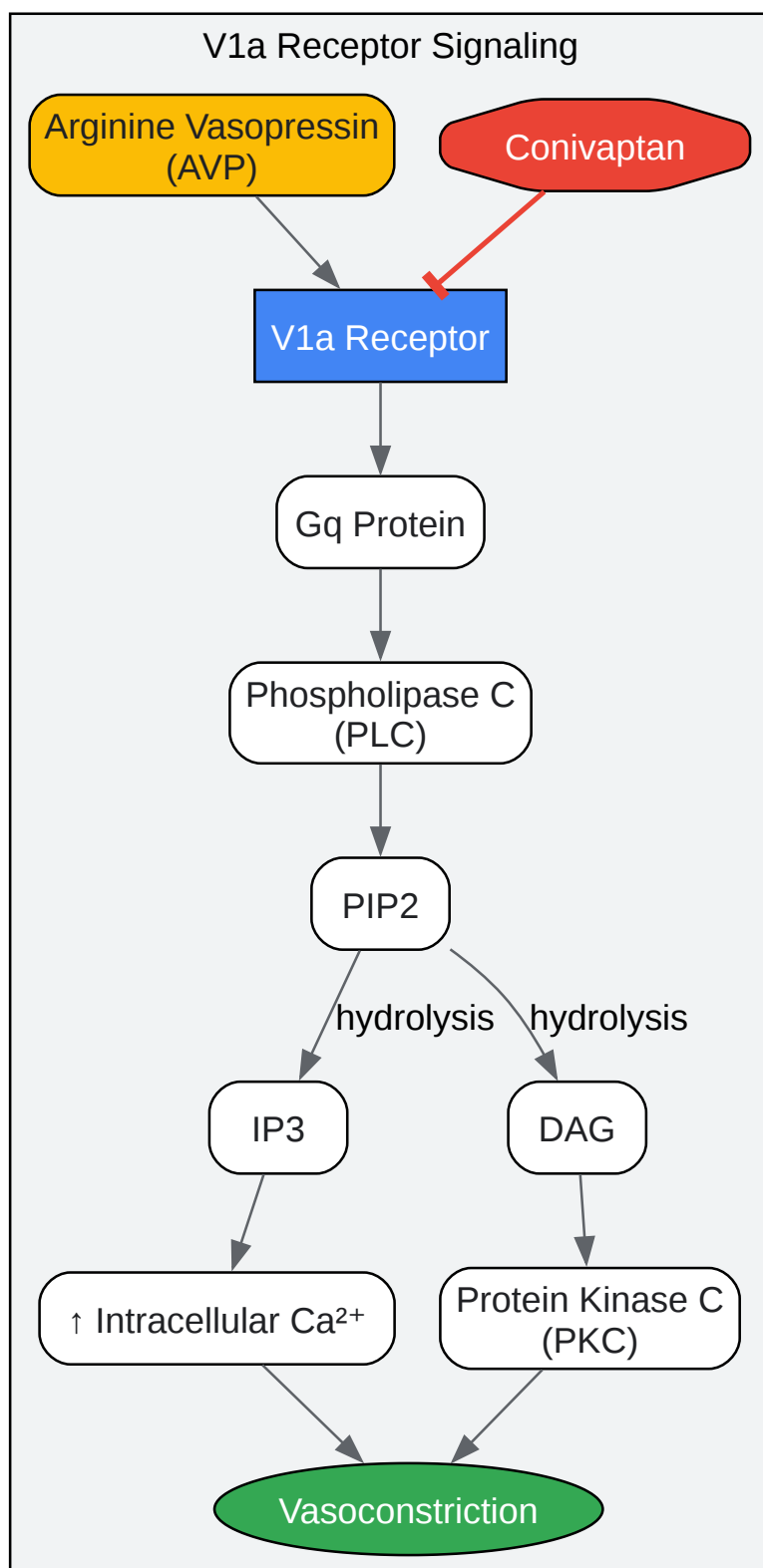
Bioanalytical workflow for Conivaptan quantification.

Mechanism of Action: Vasopressin Receptor Antagonism

Conivaptan is a non-peptide antagonist of two arginine vasopressin (AVP) receptor subtypes: V1a and V2.[3][8] These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of AVP, which include regulating water reabsorption and vascular tone.[2] By blocking these receptors, Conivaptan promotes the excretion of free water (aquaresis), which is therapeutic in conditions like euvolemic and hypervolemic hyponatremia.[3]

V1a Receptor Signaling Pathway

The V1a receptor is primarily found on vascular smooth muscle cells.[3] Its activation by AVP leads to vasoconstriction. Conivaptan blocks this interaction.

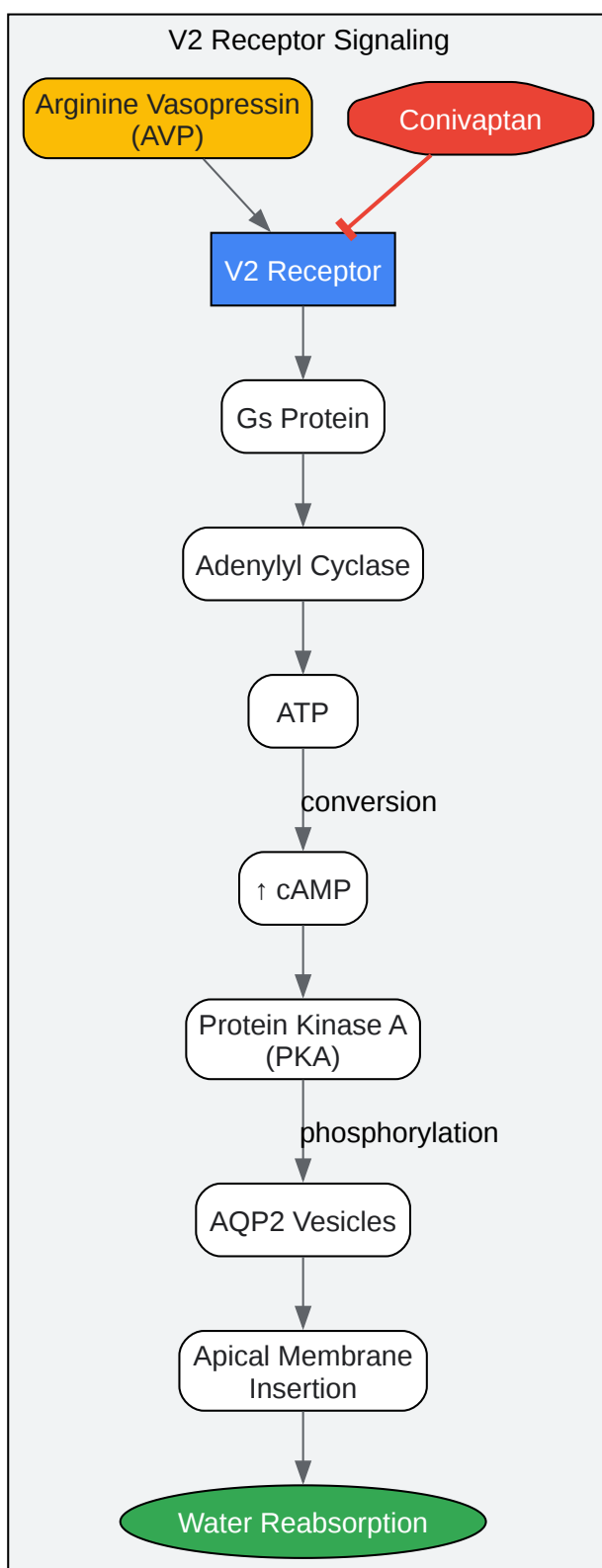


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Conivaptan antagonism of the V1a receptor pathway.

V2 Receptor Signaling Pathway

The V2 receptor is located in the renal collecting ducts of the kidney.^[2] Its stimulation by AVP promotes water reabsorption. Conivaptan's antagonism of V2 receptors is the primary mechanism for its aquaretic effect.^[3]



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Conivaptan antagonism of the V2 receptor pathway.

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